ERX-41

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

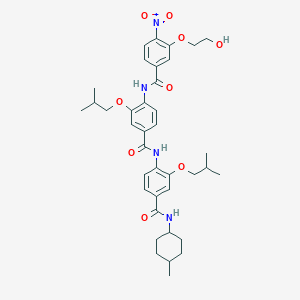

Fórmula molecular |

C38H48N4O9 |

|---|---|

Peso molecular |

704.8 g/mol |

Nombre IUPAC |

4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C38H48N4O9/c1-23(2)21-50-33-18-26(36(44)39-29-11-6-25(5)7-12-29)8-13-30(33)40-37(45)27-9-14-31(34(19-27)51-22-24(3)4)41-38(46)28-10-15-32(42(47)48)35(20-28)49-17-16-43/h8-10,13-15,18-20,23-25,29,43H,6-7,11-12,16-17,21-22H2,1-5H3,(H,39,44)(H,40,45)(H,41,46) |

Clave InChI |

QOYORXKDWMJNHD-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])OCCO)OCC(C)C)OCC(C)C |

Origen del producto |

United States |

Foundational & Exploratory

ERX-41: A Novel Therapeutic Approach Targeting Endoplasmic Reticulum Stress in Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of targeted therapies often results in poorer prognoses compared to other breast cancer subtypes. However, a promising new small molecule, ERX-41, has emerged as a potential therapeutic agent for TNBC. This technical guide provides a comprehensive overview of the mechanism of action of this compound in TNBC, focusing on its molecular targets, signaling pathways, and the experimental evidence supporting its preclinical efficacy.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound in TNBC converges on the induction of overwhelming endoplasmic reticulum (ER) stress, ultimately leading to apoptotic cell death.[1][2][3] TNBC cells are inherently characterized by high levels of basal ER stress due to their rapid proliferation and high protein turnover.[1] this compound exploits this vulnerability, pushing the ER stress beyond a critical threshold that the cell's adaptive mechanisms cannot overcome.

Two key molecular targets have been identified for this compound in TNBC: the orphan nuclear receptor Tailless (TLX) and the lysosomal acid lipase (B570770) A (LIPA).[1][2][4][5]

Targeting the Orphan Nuclear Receptor TLX

Initial studies identified the orphan nuclear receptor TLX as a primary target of this compound.[1] TLX is highly expressed in TNBC and plays a role in its progression.[1] this compound binds to TLX, which disrupts its interaction with coregulators.[1] This interference with TLX function leads to the downregulation of TLX-activated genes and the upregulation of TLX-repressed genes, culminating in the induction of apoptosis.[1]

Inhibition of Lysosomal Acid Lipase A (LIPA)

Subsequent research revealed that this compound also binds to and inactivates lysosomal acid lipase A (LIPA), a protein crucial for protein folding within the endoplasmic reticulum.[2][4][5] By inhibiting LIPA, this compound exacerbates the accumulation of unfolded proteins in the ER, leading to severe ER stress and subsequent apoptosis.[2][4] This mechanism appears to be independent of LIPA's lipase activity but dependent on its localization to the ER.[3]

The dual targeting of both TLX and LIPA by this compound, both leading to the induction of ER stress, highlights a multi-pronged attack on TNBC cell viability.

Signaling Pathway of this compound in TNBC

The binding of this compound to its molecular targets initiates a cascade of events that culminate in apoptosis. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound in TNBC.

Quantitative Data Summary

The preclinical efficacy of this compound in TNBC has been demonstrated through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Lines/Model | Reference |

| IC50 Range | 50-250 nM | Various TNBC cell lines | [1] |

| In Vivo Dosage | 10 mg/kg/daily (oral) | MDA-MB-231, SUM-159, D2A1 syngeneic tumors, and TNBC PDX models | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in TNBC.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Seed TNBC cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Culture TNBC cells on glass coverslips and treat with this compound at a predetermined effective concentration and duration.

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.

Protocol (MDA-MB-231 CDX Model):

-

Culture MDA-MB-231 TNBC cells to 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of female athymic nude mice.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a dose of 10 mg/kg/daily to the treatment group. The control group receives the vehicle.

-

Continue treatment and tumor monitoring for a specified period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in TNBC.

Caption: A representative experimental workflow for the preclinical evaluation of this compound in TNBC.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for TNBC by targeting the intrinsic vulnerability of these cancer cells to ER stress. Its dual-targeting mechanism, involving both TLX and LIPA, provides a robust rationale for its potent anti-cancer activity. The preclinical data, demonstrating significant in vitro and in vivo efficacy with minimal toxicity, strongly support its further clinical development. Future research should focus on elucidating the precise interplay between the TLX and LIPA pathways in response to this compound and exploring potential combination therapies to further enhance its therapeutic index in TNBC and other solid tumors characterized by high ER stress.

References

- 1. Targeting Endoplasmic Reticulum Stress with this compound: A Novel Therapeutic Approach for Triple-Negative Breast Cancer [synapse.patsnap.com]

- 2. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 3. This compound a New Compound Provides a Promising Therapeutic Approach for Triple-Negative Breast Cancer - Gilmore Health News [gilmorehealth.com]

- 4. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

ERX-41: A Novel Inducer of Endoplasmic Reticulum Stress for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule ERX-41 and its mechanism of action centered on the induction of the endoplasmic reticulum (ER) stress pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ER stress in cancer.

Introduction

This compound is an orally active, stereospecific small molecule that has demonstrated significant preclinical efficacy against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), glioblastoma, and pancreatic and ovarian cancers.[1] Its unique mechanism of action involves the targeted induction of overwhelming endoplasmic reticulum (ER) stress, leading to apoptotic cell death in cancer cells while sparing normal, non-malignant cells.[2][3]

Core Mechanism of Action: Targeting LIPA and Inducing ER Stress

The primary molecular target of this compound has been identified as Lysosomal Acid Lipase (B570770) A (LIPA).[2][3][4] Unlike conventional enzyme inhibitors, this compound's therapeutic effect is independent of LIPA's lipase activity. Instead, its efficacy is dependent on the localization of LIPA to the endoplasmic reticulum.[3][4]

The binding of this compound to LIPA in the ER disrupts protein folding processes, leading to an accumulation of unfolded and misfolded proteins.[1][2] This proteotoxic stress triggers the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis. However, the sustained and overwhelming ER stress induced by this compound pushes the UPR past its adaptive capacity, initiating pro-apoptotic signaling pathways.

Signaling Pathway of this compound-Induced ER Stress and Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound binds to LIPA in the ER, leading to ER stress and apoptosis.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50-250 | MTT/WST-1 | [3] |

| SUM-159 | Triple-Negative Breast Cancer | 50-250 | MTT/WST-1 | [3] |

| MDA-MB-436 | Triple-Negative Breast Cancer | 50-250 | CellTiter-Glo | [4] |

| ZR-75 | ER-positive Breast Cancer | Potent | MTT | [3] |

| MCF-7 | ER-positive Breast Cancer | Potent | MTT | [3] |

| Various TNBC | Triple-Negative Breast Cancer | 50-250 | Proliferation/Apoptosis |

Note: "Potent" indicates significant activity was observed, though specific IC50 values were not always provided in the source material.

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosage and Administration | Outcome | Reference |

| MDA-MB-231 Xenograft (mouse) | 10 mg/kg, p.o. or i.p. | Significant tumor growth inhibition | [4] |

| D2A1 Syngeneic (mouse) | 10 mg/kg, p.o. | Significant reduction in tumor growth | [4] |

| TNBC Patient-Derived Xenografts (PDX) | Not specified | Significant reduction in tumor progression |

Table 3: Modulation of ER Stress Markers by this compound

| Cell Line | Treatment | Marker | Change | Reference |

| SUM-159 | 1 µM this compound (0.5-4h) | p-PERK | Increased | [4] |

| SUM-159 | 1 µM this compound (0.5-4h) | p-eIF2α | Increased | [4] |

| SUM-159 | 1 µM this compound (0.5-4h) | CHOP | Increased | [4] |

| TNBC cells | 1 µM this compound | p-IRE1α | Increased | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of UPR Markers

This technique is used to detect the expression levels of key proteins in the UPR pathway to confirm the induction of ER stress by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against p-PERK, p-eIF2α, CHOP, and p-IRE1α

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising new class of anti-cancer agents that exploit the inherent vulnerability of cancer cells to ER stress. Its novel mechanism of action, targeting a non-enzymatic function of LIPA to induce a lethal unfolded protein response, offers a potential therapeutic strategy for a variety of solid tumors that are currently difficult to treat. The data presented in this guide underscore the potent and selective activity of this compound and provide a foundation for further investigation and clinical development.

References

- 1. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 2. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Molecular Target of ERX-41: A Technical Guide to Lysosomal Acid Lipase A (LIPA) Inhibition and Induced Endoplasmic Reticulum Stress

For Immediate Release

This technical guide provides an in-depth overview of the molecular target and mechanism of action of ERX-41, a novel small molecule demonstrating significant therapeutic potential against a range of solid tumors. Developed for researchers, scientists, and drug development professionals, this document details the core scientific findings, experimental methodologies, and quantitative data supporting this compound's unique anti-cancer activity.

Executive Summary

This compound is a stereospecific, orally bioavailable small molecule that has been identified as a potent inhibitor of a novel molecular target in cancer therapy: Lysosomal Acid Lipase (B570770) A (LIPA).[1][2][3][4][5] Unlike conventional therapies, this compound's efficacy is not dependent on the presence of traditional hormone receptors, making it a promising candidate for hard-to-treat cancers such as triple-negative breast cancer (TNBC).[6][7] Its mechanism of action involves binding to LIPA within the endoplasmic reticulum (ER), leading to ER stress, activation of the Unfolded Protein Response (UPR), and subsequent cancer cell apoptosis.[1][4] This guide will elucidate the discovery of LIPA as the molecular target, the downstream signaling consequences of this compound binding, and the preclinical data supporting its therapeutic window and efficacy.

Identification of LIPA as the Molecular Target of this compound

The identification of LIPA as the direct molecular target of this compound was a critical breakthrough in understanding its potent anti-cancer effects. Initial studies revealed that this compound induced cell death in a broad panel of TNBC cell lines, irrespective of their molecular subtype.[8] This suggested a novel mechanism of action independent of traditional therapeutic targets.

A pivotal experiment utilizing a genome-wide CRISPR-Cas9 knockout screen in MDA-MB-231 TNBC cells was conducted to identify genes whose loss conferred resistance to this compound.[2] The results of this unbiased screen unequivocally identified the Lysosomal Acid Lipase A (LIPA) gene as the top candidate.[2] Knockout of LIPA in TNBC cells abrogated the cytotoxic effects of this compound, confirming that LIPA is essential for the molecule's activity.[1]

Experimental Workflow: CRISPR-Cas9 Target Identification

The workflow for identifying LIPA as the molecular target of this compound involved a multi-step process, beginning with the generation of a stable Cas9-expressing cell line and culminating in the bioinformatic analysis of sgRNA enrichment.

References

- 1. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 7. news.uthscsa.edu [news.uthscsa.edu]

- 8. researchgate.net [researchgate.net]

ERX-41: A Technical Guide to a Novel Endoplasmic Reticulum Stress-Inducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERX-41 is a novel, orally active, small molecule that has demonstrated significant preclinical efficacy against a broad range of difficult-to-treat solid tumors. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. This compound operates through a novel mechanism, inducing endoplasmic reticulum (ER) stress by targeting lysosomal acid lipase (B570770) A (LIPA), a previously unexploited vulnerability in cancer cells. This leads to the activation of the Unfolded Protein Response (UPR) and subsequent cancer cell death, while showing minimal toxicity to normal cells.

Chemical Structure and Properties

This compound is a stereospecific small molecule synthesized by researchers at the University of Texas at Dallas.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₈H₄₈N₄O₉[2] |

| Molecular Weight | 704.81 g/mol [2] |

| CAS Number | 2440087-54-5[2] |

| SMILES | O=C(C1=CC(OCCO)=C(C=C1)--INVALID-LINK--=O)NC2=... (full string not publicly available)[2] |

| Appearance | Off-white to light yellow solid[2] |

| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% Corn Oil[2] |

| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and under nitrogen.[2] |

Mechanism of Action

This compound exerts its anti-cancer effects by inducing significant stress on the endoplasmic reticulum (ER), a critical organelle for protein folding.[3] This is achieved through the direct binding and inactivation of lysosomal acid lipase A (LIPA), which has been identified as a chaperone protein in the protein folding process within the ER.[1][3]

Cancer cells, due to their high proliferation rate, have a substantial demand for protein synthesis, leading to elevated basal ER stress.[4] They often overproduce proteins like LIPA to manage this stress.[1][5] this compound exploits this dependency. By binding to LIPA, this compound disrupts the protein folding machinery, causing an accumulation of unfolded proteins and severely dilating the ER.[1][3] This overwhelming ER stress triggers the Unfolded Protein Response (UPR), a signaling pathway that, when prolonged and severe, initiates apoptosis (programmed cell death).[2]

A key therapeutic advantage of this compound is its selectivity for cancer cells. Normal, healthy cells have lower levels of ER stress and are therefore less susceptible to the effects of LIPA inactivation, which contributes to the observed high therapeutic index and minimal toxicity in preclinical models.[4][5]

Signaling Pathway

The primary signaling pathway activated by this compound is the Unfolded Protein Response (UPR). Upon ER stress induction by this compound's inhibition of LIPA, several key UPR proteins are activated. Treatment with this compound leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α), as well as the phosphorylation of their downstream target eIF2α (eukaryotic translation initiation factor 2 alpha), and an increase in the expression of CHOP (CCAAT-enhancer-binding homologous protein), a key protein in inducing apoptosis under ER stress.[2]

Preclinical Efficacy

This compound has demonstrated potent anti-proliferative activity against a wide array of cancer cell lines, particularly those with high basal ER stress.

In Vitro Efficacy

This compound has shown effectiveness against over 20 triple-negative breast cancer (TNBC) cell lines.[3] It is also effective against other cancer types with elevated ER stress, including glioblastoma, pancreatic, and ovarian cancers.[3][4]

| Cancer Type | Cell Lines | IC50 Range | Reference |

| Triple-Negative Breast Cancer (TNBC) | Various | 50-250 nM | [6] |

| Ovarian Cancer | SKOV3, Asc25, and patient-derived cells | Potent activity observed at 500 nmol/L | [7] |

In Vivo Efficacy

In vivo studies using mouse xenograft models have shown that orally administered this compound can significantly inhibit tumor progression and cause tumor shrinkage without discernible toxicity to the animals or changes in body weight.[2][3]

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mouse Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 10 mg/kg, p.o., once daily | Significant tumor growth inhibition | [2] |

| Syngeneic Mouse Model (D2A1) | Breast Cancer | 10 mg/kg, p.o., once daily | Significant reduction in tumor growth | [2] |

| Patient-Derived Xenografts (PDX) | Breast Cancer | Not specified | Potent anti-tumor activity and tumor shrinkage | [8] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory procedures and information from published studies.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the IC50 value of this compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting

This protocol is used to detect changes in protein expression in the UPR pathway.

-

Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, CHOP, LIPA, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a typical in vivo efficacy study.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million MDA-MB-231 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[2]

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., 25 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for UPR markers).[2]

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

References

- 1. cbirt.net [cbirt.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 4. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 5. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Endoplasmic Reticulum Stress with this compound: A Novel Therapeutic Approach for Triple-Negative Breast Cancer [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. news.uthscsa.edu [news.uthscsa.edu]

ERX-41 for Glioblastoma: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just 15 months despite a standard-of-care regimen involving surgery, radiation, and chemotherapy. The inherent therapeutic resistance and cellular heterogeneity of GBM necessitate the exploration of novel therapeutic strategies that target fundamental cancer cell vulnerabilities.

This document provides a technical overview of the preclinical research on ERX-41, a novel small molecule compound that has demonstrated significant efficacy against glioblastoma and other solid tumors in preclinical models.[1][2][3][4][5] this compound operates through a unique mechanism of action, inducing catastrophic endoplasmic reticulum (ER) stress, which offers a promising new avenue for treating this devastating disease.

Mechanism of Action: Targeting LIPA to Induce ER Stress

Preclinical research has identified that this compound's efficacy stems from its ability to bind to and inactivate Lysosomal Acid Lipase (B570770) A (LIPA).[3][4][5][6] In cancer cells, LIPA has a role in the endoplasmic reticulum, an organelle critical for protein folding and processing.[4][5]

Aggressively proliferating cancer cells, including glioblastoma, experience high basal levels of ER stress due to the massive demand for protein synthesis.[4] They often overproduce proteins like LIPA to cope.[4][5] this compound exploits this by binding to LIPA, disrupting the protein-folding machinery.[3][5] This targeted disruption overwhelms the cancer cell's capacity to manage ER stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to programmed cell death (apoptosis).[6][7]

Crucially, normal, healthy cells have lower basal ER stress and are not reliant on LIPA overexpression, rendering them largely unaffected by this compound at therapeutic concentrations.[4] This creates a large therapeutic window, a highly desirable characteristic for any anticancer agent.[6]

Preclinical Efficacy Data

This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including glioblastoma, and has shown significant tumor growth inhibition in animal models.[1][3]

In Vitro Efficacy

While specific IC50 values for glioblastoma cell lines from the primary literature are not detailed in the reviewed articles, studies on other aggressive cancers, such as triple-negative breast cancer (TNBC), illustrate the compound's potency. This compound effectively induces cell death in TNBC cell lines at low micromolar concentrations and shows a significant effect on cell viability within 30 hours.[7] Similar efficacy has been observed in glioblastoma, ovarian, and pancreatic cancer cell lines.[1][3][4]

| Parameter | Cell Line | Concentration / Time | Observed Effect | Reference |

| Cell Viability | MDA-MB-231 (TNBC) | 1 µM | Potent antiproliferative activity observed within 30 hours. | [7] |

| ER Stress Induction | MDA-MB-231 (TNBC) | 1 µM | Increased protein levels of p-PERK, p-eIF2-α, and CHOP at 4 hours. | [7] |

| Cell Morphology | MDA-MB-231 (TNBC) | 1 µM | Induced dramatic ER dilation within 4 hours. | [7] |

| Selectivity | HMECs (Normal Cells) | 1 µM | No significant effect on viability of normal human mammary epithelial cells. | [7] |

Table 1: Summary of reported in vitro effects of this compound. Data for the TNBC cell line MDA-MB-231 is presented to illustrate the compound's known potency and mechanism, which is reported to be similar in glioblastoma cells.

In Vivo Efficacy

This compound is orally active and has been shown to significantly inhibit tumor progression in xenograft mouse models.[7] In these studies, this compound treatment led to the shrinkage of human tumors grown in mice without causing discernible toxicity or affecting the body weight of the animals.[3][7] This potent in vivo activity against solid tumors, including glioblastoma, underscores its therapeutic potential.[1][2]

| Parameter | Animal Model | Treatment | Observed Effect | Reference |

| Tumor Growth | Mouse with MDA-MB-231 s.c. xenograft | 10 mg/kg; p.o. (oral) | Significantly reduced tumor growth. | [7] |

| Pharmacodynamics | Mouse with MDA-MB-231 s.c. xenograft | 10 mg/kg; p.o. or i.p. | Enhanced p-PERK and p-eIF2-α staining in tumor tissue within 24h. | [7] |

| Toxicity | Mouse models | 10 mg/kg | No effect on body weight or other discernible signs of toxicity. | [3][7] |

Table 2: Summary of reported in vivo effects of this compound in a subcutaneous TNBC xenograft model, which is representative of its activity against solid tumors.

Experimental Protocols

The following sections describe generalized, representative protocols for the types of key experiments used in the preclinical evaluation of this compound against glioblastoma.

In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a standard procedure to determine the effect of this compound on the viability of glioblastoma cell lines.

-

Cell Seeding: Glioblastoma cells (e.g., U87, patient-derived lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of final concentrations. The medium in the wells is replaced with the medium containing this compound or a vehicle control.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

Viability Assessment: A reagent such as MTT or MTS is added to each well.[9] Metabolically active, viable cells convert the reagent into a colored formazan (B1609692) product.

-

Data Acquisition: After a 2-4 hour incubation with the reagent, the absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[8]

Orthotopic Glioblastoma Xenograft Mouse Model

This protocol describes a generalized procedure for establishing and treating orthotopic (in the brain) glioblastoma tumors in mice, which closely mimics the human disease state.[10][11]

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of the human tumor cells.[12]

-

Cell Preparation: Human glioblastoma cells, often patient-derived xenograft (PDX) lines that better recapitulate tumor biology, are harvested and prepared in a sterile suspension (e.g., 100,000 cells in 5 µL of PBS).[10][13]

-

Stereotactic Implantation: Mice are anesthetized, and a small burr hole is drilled in the skull at precise coordinates. The cell suspension is slowly injected into the brain parenchyma using a stereotactic frame to ensure consistent tumor location.[14][15]

-

Tumor Growth Monitoring: Tumor growth is monitored, typically starting 7-10 days post-implantation, using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI.

-

Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered (e.g., daily via oral gavage at a dose like 10 mg/kg), while the control group receives a vehicle.

-

Efficacy Evaluation: Key endpoints include tumor volume (measured by imaging), animal survival time, and body weight (as a measure of toxicity). At the end of the study, brains are often harvested for histological and molecular analysis.

Conclusion and Future Directions

The preclinical data for this compound identify it as a highly promising therapeutic candidate for glioblastoma. Its novel mechanism of action—targeting LIPA to induce lethal ER stress—exploits a fundamental vulnerability of aggressive cancer cells while sparing healthy tissue. The compound has demonstrated significant anti-tumor activity in both cell culture and animal models, with a favorable safety profile and the key advantage of being orally bioavailable.[7]

Based on these compelling preclinical findings, the Dallas-based company EtiraRx has licensed this compound and was preparing to advance the compound into clinical trials as early as the first quarter of 2023.[3][4] This transition from laboratory to clinic will be critical in determining if the remarkable preclinical efficacy of this compound can be translated into a meaningful therapeutic benefit for patients with glioblastoma and other hard-to-treat cancers.

References

- 1. news.uthscsa.edu [news.uthscsa.edu]

- 2. news.uthscsa.edu [news.uthscsa.edu]

- 3. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 4. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 5. cbirt.net [cbirt.net]

- 6. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell viability assay [bio-protocol.org]

- 10. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 12. Current trends in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]

- 15. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]

ERX-41: A Novel Approach to Inducing Endoplasmic Reticulum Stress in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and a dismal prognosis. The unique biology of pancreatic tumors, including their dense stroma and inherent resistance to conventional therapies, necessitates the exploration of novel therapeutic strategies. One promising avenue of research is the targeted induction of endoplasmic reticulum (ER) stress, a cellular process that can selectively trigger apoptosis in cancer cells. This whitepaper provides a comprehensive technical overview of ERX-41, a small molecule that has demonstrated significant preclinical efficacy against a range of solid tumors, including pancreatic cancer, by modulating the ER stress pathway.

This compound is an orally bioavailable small molecule that has been shown to target Lysosomal Acid Lipase A (LIPA).[1] Its mechanism of action is independent of LIPA's enzymatic activity but is contingent on its localization within the endoplasmic reticulum. By binding to LIPA, this compound disrupts protein folding, leading to an accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR), a key signaling cascade in ER stress. This targeted approach offers a therapeutic window, as cancer cells, particularly those with high rates of protein synthesis like pancreatic cancer, are often more vulnerable to ER stress than normal cells.

This document will detail the preclinical data supporting the role of this compound in pancreatic cancer, outline the experimental methodologies used to evaluate its efficacy, and visualize the key signaling pathways and experimental workflows.

Data Presentation

While specific quantitative data for this compound in pancreatic cancer models is emerging, the following tables present a summary of its activity in other solid tumors, providing a benchmark for its potential efficacy.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 (nM) | Assay Type |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Antiproliferative Activity | Cell Viability Assay |

| SUM-159 | Triple-Negative Breast Cancer | Not Specified | Western Blot Analysis |

| MDA-MB-436 | Triple-Negative Breast Cancer | Not Specified | Cell Cytotoxicity Assay |

Data extrapolated from studies on Triple-Negative Breast Cancer, indicating this compound's potent in vitro activity.[1]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Tumor Type | Dosage & Administration | Outcome |

| Mouse | MDA-MB-231 Xenograft | 10 mg/kg, p.o. or i.p., single dose | Significant inhibition of tumor progression without affecting body weight.[1] |

This data demonstrates the in vivo potency and favorable safety profile of this compound in a preclinical breast cancer model, suggesting potential for similar outcomes in pancreatic cancer models.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the efficacy of this compound. These can be adapted for the investigation of this compound in pancreatic cancer cell lines and animal models.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on pancreatic cancer cells.

-

Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) and a non-cancerous pancreatic ductal epithelial cell line (e.g., HPDE) should be used.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for ER Stress Markers

This technique is used to confirm the induction of the Unfolded Protein Response (UPR) by this compound.

-

Procedure:

-

Treat pancreatic cancer cells with an effective concentration of this compound (e.g., near the IC50 value) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key UPR proteins, such as p-PERK, p-eIF2α, ATF4, and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities to determine the fold change in protein expression relative to the untreated control.

In Vivo Efficacy in an Orthotopic Pancreatic Cancer Mouse Model

This model is used to evaluate the anti-tumor activity and safety of this compound in a more physiologically relevant setting.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Procedure:

-

Surgically implant human pancreatic cancer cells (e.g., PANC-1 expressing luciferase) into the pancreas of the mice.

-

Monitor tumor growth using bioluminescence imaging or ultrasound.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 10 mg/kg daily). The control group should receive a vehicle control.

-

Monitor tumor volume and the body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ER stress markers).

-

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound treated and control groups. Analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

Signaling Pathway of this compound-Induced ER Stress

Caption: Mechanism of this compound inducing apoptosis in pancreatic cancer cells.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical workflow for evaluating this compound in pancreatic cancer.

References

ERX-41: A Novel Inducer of the Unfolded Protein Response for Targeted Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule compound that has demonstrated significant preclinical efficacy against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma. Its mechanism of action involves the induction of overwhelming endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and subsequent cancer cell apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on UPR signaling pathways, and a summary of key preclinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Cancer cells, particularly those that are aggressive and rapidly proliferating, exhibit a high rate of protein synthesis and are often under a state of basal ER stress. This reliance on protein folding machinery presents a therapeutic vulnerability. This compound is a first-in-class molecule that exploits this vulnerability by specifically targeting and inducing lethal ER stress in cancer cells while sparing normal, healthy cells.

Initial studies have identified lysosomal acid lipase (B570770) A (LIPA) as a molecular target of this compound. LIPA is overexpressed in various cancers and localizes to the endoplasmic reticulum, where it is believed to play a role in protein folding. By binding to LIPA, this compound disrupts protein processing, leading to an accumulation of unfolded proteins and the subsequent activation of the UPR.

Mechanism of Action: this compound and the Unfolded Protein Response

The unfolded protein response is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen. The UPR has three main branches, each initiated by a specific ER transmembrane sensor: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

This compound has been shown to activate all three branches of the UPR, leading to a multi-pronged assault on cancer cell viability.

The PERK Pathway

Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This, in turn, attenuates global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic factors like C/EBP homologous protein (CHOP). Studies have shown that treatment with this compound leads to a significant increase in the levels of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP in cancer cells.[1]

The IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and RNase activity. Upon activation, its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. This compound treatment has been demonstrated to induce the phosphorylation of IRE1α, indicating the activation of this UPR branch.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of ER chaperones, such as GRP78/BiP. Research indicates that this compound treatment leads to the activation of ATF6, contributing to the overall UPR induction.[2]

The sustained and overwhelming activation of these three UPR pathways by this compound ultimately pushes cancer cells towards apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range | Assay Type | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | Over 20 distinct cell lines including MDA-MB-231, SUM-159, MDA-MB-436 | 50 - 250 nM | MTT, CellTiter-Glo | [3][4][5][6] |

| Ovarian Cancer | 15 distinct cell lines | 100 - 200 nM | Not Specified | [3][5][6] |

| Glioblastoma | Not specified | Effective | Not Specified | [3][5][6] |

| Pancreatic Cancer | Not specified | Effective | Not Specified | [3][5][6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | This compound Dosage | Outcome | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 10 mg/kg (p.o. or i.p.) | Significant tumor growth inhibition | |

| Syngeneic Mouse Mammary Tumor | D2A1 | 10 mg/kg (p.o. or i.p.) | Significant tumor growth inhibition |

Signaling Pathways and Experimental Workflows

This compound-Induced UPR Signaling Pathway

Caption: this compound mechanism of action via the Unfolded Protein Response.

Experimental Workflow for In Vitro Analysis of this compound

Caption: General workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Analysis of this compound

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (TUNEL Assay)

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei. Quantify the percentage of TUNEL-positive cells.

Western Blot Analysis for UPR Markers

-

Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, PERK, p-IRE1α, IRE1α, CHOP, ATF4, GRP78, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for a variety of aggressive cancers by targeting a fundamental vulnerability—the reliance of cancer cells on the ER protein folding machinery. Its ability to induce overwhelming ER stress and activate the UPR leads to selective cancer cell apoptosis. The preclinical data generated to date strongly support its further development.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and LIPA.

-

Identifying biomarkers that can predict sensitivity to this compound.

-

Evaluating the efficacy of this compound in combination with other anti-cancer agents.

-

Conducting comprehensive preclinical toxicology studies to support the initiation of clinical trials.

The continued investigation of this compound holds the potential to deliver a novel and effective treatment option for patients with hard-to-treat malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel LIPA-Targeted Therapy for Treating Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 4. Targeting Endoplasmic Reticulum Stress with this compound: A Novel Therapeutic Approach for Triple-Negative Breast Cancer [synapse.patsnap.com]

- 5. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 6. news.uthscsa.edu [news.uthscsa.edu]

ERX-41: A Novel Inducer of Endoplasmic Reticulum Stress with Potent Anti-Cancer Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule demonstrating significant therapeutic potential against a range of solid tumors, including historically difficult-to-treat cancers like triple-negative breast cancer (TNBC). Its mechanism of action diverges from conventional therapies, focusing on the induction of overwhelming endoplasmic reticulum (ER) stress, which selectively triggers apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's impact on cancer cell metabolism, its mechanism of action, and detailed experimental protocols for its study.

Introduction

Cancer cells exhibit a heightened basal level of endoplasmic reticulum (ER) stress due to the increased demand for protein synthesis and folding required to sustain rapid proliferation. This reliance on the ER's protein-folding machinery presents a therapeutic vulnerability. This compound is a recently identified compound that exploits this vulnerability. It was discovered through a screening of analogues of ERX-11, a compound targeting the estrogen receptor (ER). However, this compound's efficacy extends beyond ER-positive cancers to a broad spectrum of tumors, including TNBC, glioblastoma, pancreatic, and ovarian cancers, indicating a distinct mechanism of action.[1][2]

Mechanism of Action: Targeting LIPA to Induce the Unfolded Protein Response

This compound's primary molecular target is Lysosomal Acid Lipase (B570770) A (LIPA), a protein not previously implicated in this therapeutic context.[1][3][4] While LIPA is known for its role in lipid metabolism, this compound's interaction with LIPA is independent of the protein's lipase activity. Instead, the binding of this compound to LIPA, which is localized in the endoplasmic reticulum, disrupts the protein folding process.[1][3][4]

This disruption leads to an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[1][3] In response to this stress, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Key pathways of the UPR are initiated, evidenced by the phosphorylation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and IRE1α (Inositol-requiring enzyme 1 alpha), and the subsequent phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha) and increased expression of CHOP (C/EBP homologous protein).[5] While the initial phase of the UPR is a pro-survival response, sustained and overwhelming ER stress, as induced by this compound, pushes the cancer cell towards apoptosis.[3][5]

A critical aspect of this compound's therapeutic potential is its selectivity for cancer cells. Normal, non-malignant cells have a lower basal level of ER stress and are better able to compensate for the effects of this compound, resulting in a large therapeutic window with minimal toxicity to healthy tissues observed in preclinical models.[2][6]

Quantitative Data on this compound's Impact on Cancer Cells

The following tables summarize the key quantitative findings from preclinical studies of this compound. The precise numerical data is primarily presented in graphical format in the source publication (Liu et al., Nature Cancer, 2022).

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line Type | Number of Cell Lines Tested | Observed Effect |

| Triple-Negative Breast Cancer (TNBC) | > 20 | Potent cell killing |

| ER-positive Breast Cancer | Multiple | Effective cell killing |

| Normal Human Mammary Epithelial Cells | Multiple | No significant effect on cell viability |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Mouse Strain | This compound Dosage | Observed Effect on Tumor Growth | Observed Toxicity |

| MDA-MB-231 (TNBC) | Not Specified | 10 mg/kg (p.o. or i.p.) | Significant inhibition of tumor progression | No significant change in body weight |

| D2A1 (Syngeneic) | Not Specified | 10 mg/kg (p.o. or i.p.) | Significant reduction in tumor growth | No significant change in body weight |

| Human Cancer Xenografts | Not Specified | Not Specified | Effective tumor shrinkage | No discernible toxicity |

Table 3: Markers of the Unfolded Protein Response Induced by this compound

| UPR Marker | Cancer Cell Type | Treatment Conditions | Observed Effect |

| p-PERK | TNBC | 1 µM this compound (0.5-4h) | Increased protein levels |

| p-eIF2-α | TNBC | 1 µM this compound (0.5-4h) | Increased protein levels |

| CHOP | TNBC | 1 µM this compound (0.5-4h) | Increased protein levels |

| p-IRE1-α | TNBC | 1 µM this compound (0.5-4h) | Increased protein levels |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for UPR Markers

This protocol is used to detect the levels of key proteins involved in the Unfolded Protein Response.

Materials:

-

Cancer cells treated with this compound (1 µM for 0.5-4 hours)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-p-IRE1α, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Future Directions and Clinical Perspective

The promising preclinical data for this compound has set the stage for its clinical development. EtiraRx, a Dallas-based company, has licensed this compound and related compounds with plans to initiate clinical trials.[1][6] The initial trials are expected to focus on patients with solid tumors that are typically resistant to standard therapies. The unique mechanism of action of this compound, centered on exploiting the inherent ER stress in cancer cells, suggests its potential for broad applicability across various cancer types.

Conclusion

This compound represents a novel and promising therapeutic agent that selectively targets a fundamental vulnerability in cancer cells—their heightened reliance on the ER protein-folding machinery. By binding to LIPA and inducing irremediable ER stress, this compound triggers the UPR-mediated apoptotic pathway in a wide range of solid tumors while sparing normal cells. The preclinical evidence strongly supports its continued development and investigation in clinical settings as a potential new paradigm for treating hard-to-treat cancers.

References

- 1. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 2. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 3. cbirt.net [cbirt.net]

- 4. This compound, A New Paradigm for Cancer Treatment by Dr. Jung-Mo Ahn - Our Narratives [ournarratives.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EtiraRx's Licensed this compound Identified as a Potential New Oral Therapy for Multiple Cancers, Company Prepares for Clinical Trials [prnewswire.com]

The Emergence of ERX-41: A Novel Agent Targeting Endoplasmic Reticulum Stress in Cancer

A Technical Overview for Researchers and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule that has demonstrated significant preclinical efficacy against a broad range of recalcitrant solid tumors, most notably triple-negative breast cancer (TNBC). Its unique mechanism of action, which involves the induction of overwhelming endoplasmic reticulum (ER) stress, sets it apart from conventional chemotherapeutic and targeted agents. This document provides an in-depth technical guide to the history, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The challenge of treating aggressive and therapy-resistant cancers necessitates the exploration of novel therapeutic targets and mechanisms. One such vulnerability in cancer cells is their heightened dependence on the protein folding machinery of the endoplasmic reticulum (ER) to support rapid proliferation and protein synthesis. This compound was developed to exploit this dependency, offering a promising new avenue for cancer therapy.

History and Discovery

The development of this compound was a result of serendipity and rational drug design. Initial research focused on a compound known as ERX-11, which was designed to target the estrogen receptor (ER) in breast cancer.[1] During the screening of ERX-11 analogs for improved potency, scientists at the University of Texas at Dallas synthesized this compound.[2]

Unexpectedly, this compound demonstrated potent cytotoxic activity not only against ER-positive breast cancer cells but also, and more effectively, against triple-negative breast cancer (TNBC) cell lines, which lack the estrogen receptor.[2] This finding indicated that this compound was acting through a novel, ER-independent mechanism. Further investigations revealed that this compound's efficacy extends to other difficult-to-treat cancers characterized by high ER stress, such as pancreatic, ovarian, and glioblastoma.[3][4]

Mechanism of Action: Targeting LIPA and Inducing ER Stress

Subsequent research identified the molecular target of this compound as Lysosomal Acid Lipase (B570770) A (LIPA).[5][6] LIPA is a crucial protein involved in protein folding within the endoplasmic reticulum.[3] Cancer cells, with their high demand for protein synthesis to fuel rapid growth, overproduce LIPA compared to healthy cells.[5]

This compound binds to LIPA, disrupting its function in protein processing.[5] This interference leads to a massive accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[3][5] The excessive ER stress overwhelms the cell's adaptive mechanisms, triggering the Unfolded Protein Response (UPR). While the UPR is initially a pro-survival response, sustained and overwhelming activation, as induced by this compound, leads to programmed cell death, or apoptosis.[7] A key feature of this compound is its selectivity; it shows minimal toxicity to healthy cells, which have a lower basal level of ER stress and can better compensate for the drug's effects.[2]

Signaling Pathway

The binding of this compound to LIPA initiates a cascade of events within the Unfolded Protein Response (UPR) pathway. This leads to the activation of key stress sensors and effector proteins, ultimately culminating in apoptosis. The primary pathways involved are the PERK and IRE1α branches of the UPR.

Preclinical Data

This compound has undergone extensive preclinical testing in vitro and in vivo, demonstrating its potent anti-cancer activity and favorable safety profile.

In Vitro Efficacy

This compound has shown potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, particularly those derived from triple-negative breast cancer.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50-250 |

| SUM-159 | Triple-Negative Breast Cancer | 50-250 |

| D2A1 | Murine Mammary Carcinoma | 50-250 |

| Various TNBC subtypes | Triple-Negative Breast Cancer | 50-250 |

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines.[8]

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of this compound has been shown to significantly inhibit tumor growth without causing significant toxicity to the host animals.

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| Mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 10 mg/kg/day, oral | Significant tumor growth inhibition |

| Mice with SUM-159 xenografts | Triple-Negative Breast Cancer | 10 mg/kg/day, oral | Significant tumor growth inhibition |

| Mice with D2A1 syngeneic tumors | Murine Mammary Carcinoma | 10 mg/kg/day, oral | Significant tumor growth inhibition |

| Patient-Derived Xenograft (PDX) Models (PDX-1, PDX-89, PDX-96, PDX-98) | Triple-Negative Breast Cancer | 10 mg/kg/day, oral | Significant reduction in tumor progression |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.[8]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. For specific details, it is recommended to consult the primary research publications.

Cell Viability Assay (MTT/CellTiter-Glo)

This workflow outlines the general steps for assessing the effect of this compound on cancer cell viability.

Apoptosis Assay (Annexin V Staining)

This workflow describes the general procedure for detecting apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - UT Dallas Magazine | The University of Texas at Dallas [magazine.utdallas.edu]

- 3. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 4. news.uthscsa.edu [news.uthscsa.edu]

- 5. cbirt.net [cbirt.net]

- 6. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scitechdaily.com [scitechdaily.com]

- 8. aacrjournals.org [aacrjournals.org]

ERX-41: A Targeted Approach to Cancer Therapy Through Endoplasmic Reticulum Stress Induction—A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the novel small molecule ERX-41, focusing on its mechanism of action and its remarkable specificity for cancer cells over healthy cells. This compound has emerged as a promising therapeutic candidate, demonstrating broad efficacy against a range of solid tumors, including those that are notoriously difficult to treat, such as triple-negative breast cancer (TNBC). The core of its anticancer activity lies in its ability to bind to lysosomal acid lipase (B570770) A (LIPA), triggering overwhelming endoplasmic reticulum (ER) stress and leading to apoptotic cell death in malignant cells. This whitepaper will delve into the quantitative data supporting its therapeutic window, the detailed experimental protocols used to validate its mechanism, and a visual representation of the key signaling pathways involved.

Introduction

The challenge in cancer therapy has always been to find treatments that are potent against cancer cells while sparing normal, healthy cells. This compound is a small molecule that was discovered to selectively kill cancer cells by inducing high levels of ER stress. The endoplasmic reticulum is a critical organelle responsible for protein folding and assembly. Cancer cells, due to their high proliferation rate, have a heightened dependency on the ER's protein-folding capacity, making them particularly vulnerable to disruptions in this process. This compound exploits this vulnerability.

Initially identified from a screen of analogues of a compound called ERX-11, which targets the estrogen receptor, this compound surprisingly showed potent activity against breast cancer cells lacking the estrogen receptor, such as TNBC. This led to the investigation of its unique mechanism of action, which was found to be independent of estrogen receptor status.

Mechanism of Action: Targeting LIPA to Induce ER Stress

Subsequent research identified lysosomal acid lipase A (LIPA) as the direct molecular target of this compound. LIPA is a protein resident in the endoplasmic reticulum. Cancer cells exhibit a significant overproduction of LIPA compared to their healthy counterparts.